Hydroxy Nefazodone Dihydrochloride
Description
Properties
Molecular Formula |
C₂₅H₃₄Cl₃N₅O₃ |
|---|---|
Molecular Weight |
558.93 |
Synonyms |
2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-2,4-dihydro-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one Dihydrochloride; OH-NEF Dihydrochloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
OH-Nef is compared with nefazodone hydrochloride and its related impurities (e.g., Nefazodone Related Compound A and B) (Table 1).
Table 1: Structural and Functional Differences
| Compound | Origin | Key Structural Features | Pharmacological Role |
|---|---|---|---|
| Nefazodone Hydrochloride | Parent drug | Phenylpiperazine and triazolone moieties | Serotonin antagonist/reuptake inhibitor |
| OH-Nef | Metabolite (hydroxylation) | Hydroxylated triazolone group | Active metabolite |
| Related Compound A | Synthetic impurity | N-Dealkylated derivative | Inactive impurity |
| Related Compound B | Degradation product | Oxidized side chain | Potential hepatotoxicant |
OH-Nef retains the triazolone core of nefazodone but introduces a hydroxyl group, enhancing polarity and altering receptor binding kinetics . Related Compounds A and B, however, lack the intact triazolone structure, rendering them pharmacologically inactive .
Pharmacokinetic Profile
Table 2: Pharmacokinetic Parameters
| Compound | Excretion (% of dose) | Plasma Presence (Relative to Parent) | Half-Life (Hours) |
|---|---|---|---|
| Nefazodone Hydrochloride | <5% (unchanged) | High (parent drug) | 2–4 |
| OH-Nef | ~38% (as metabolite) | Moderate | 3–6 |
| Related Compound A | Not detected | None | N/A |
| Related Compound B | Trace amounts | None | N/A |
OH-Nef accounts for 38% of excreted metabolites in urine, while the parent drug is minimally excreted unchanged. Notably, an unidentified triazoledione metabolite dominates plasma samples, suggesting divergent metabolic pathways .
Analytical and Physicochemical Properties
Table 3: HPLC Analytical Parameters
| Parameter | OH-Nef | Nefazodone Hydrochloride | Related Compound A/B |
|---|---|---|---|
| Column | L1 (5 µm, C18) | L1 (5 µm, C18) | L1 (5 µm, C18) |
| Mobile Phase | Water:Acetonitrile (pH-adjusted) | Same as OH-Nef | Same as OH-Nef |
| Detection Wavelength | 250 nm | 250 nm | 250 nm |
| Retention Time | Intermediate | Longest | Shortest |
OH-Nef exhibits intermediate retention times compared to the parent drug and related impurities, reflecting its moderate polarity . The Resolution Solution (containing Related Compounds A and B) ensures chromatographic separation, critical for quantifying OH-Nef in pharmacokinetic studies .
pH-Dependence and Solubility
Nefazodone and its metabolites, including OH-Nef, belong to Class G compounds with moderate pH-dependent affinity (pH 7.3 vs. 8.6 affinity ratio: 0.6–2.09). This contrasts with highly pH-sensitive antidepressants like fluoxetine. OH-Nef’s solubility in methanol and aqueous buffers aligns with nefazodone’s pharmacopeial specifications, though its hydroxyl group may enhance aqueous solubility .
Regulatory and Purity Standards
The USP mandates that nefazodone hydrochloride formulations contain ≤0.1% of Related Compounds A and B. Analytical protocols require stringent separation of OH-Nef from structurally similar impurities using validated HPLC methods .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for assessing the purity of Hydroxy Nefazodone Dihydrochloride?
- Methodology : Use reversed-phase HPLC with a C18 column (e.g., 4.6 mm × 625 cm, 5 µm packing) and a UV detector at 250 nm. Prepare a 1 mg/mL sample solution in methanol, filtered through a 0.45 µm membrane. The mobile phase should consist of a gradient of aqueous buffer (pH adjusted with phosphoric acid) and acetonitrile, with a flow rate of 1.7 mL/min. Quantify purity by comparing peak areas of the analyte to USP reference standards .
- Supplementary Tests : Confirm identity via IR spectroscopy (matching absorption bands to reference spectra) and chloride ion verification using silver nitrate precipitation .
Q. What storage conditions are critical for maintaining this compound stability?
- Protocol : Store in tightly sealed, light-resistant containers at 15–30°C. Avoid exposure to moisture, strong acids/alkalis, and oxidizing agents to prevent degradation. Monitor storage conditions using temperature logs and periodic stability testing (e.g., via HPLC to detect impurity formation) .
Q. How are related compounds (e.g., impurities A and B) detected in this compound batches?
- Procedure : Prepare a resolution solution containing 1 mg/mL each of this compound and its related compounds (A and B) using USP reference standards. Chromatographic separation should achieve baseline resolution (resolution factor ≥2.0) with relative retention times of 0.8–1.2 for impurities. System suitability tests must meet USP criteria for tailing factor (<2.0) and theoretical plates (>2000) .
Advanced Research Questions
Q. How can researchers resolve co-elution of this compound with degradation products during HPLC analysis?
- Optimization Strategies :
- Adjust mobile phase composition (e.g., increase acetonitrile proportion or modify buffer pH) to alter retention times.
- Use column temperature control (e.g., 25–40°C) to improve peak resolution.
- Validate method robustness by introducing forced degradation (e.g., heat, acid/alkali hydrolysis) and verifying specificity .
Q. What methodologies address inconsistencies in quantifying related compounds across this compound batches?
- Data Contradiction Analysis :
- Cross-validate results using orthogonal techniques (e.g., LC-MS for molecular weight confirmation of impurities).
- Investigate batch-specific degradation pathways (e.g., oxidation or hydrolysis) by comparing impurity profiles under accelerated stability conditions.
- Standardize sample preparation (e.g., sonication time, dilution accuracy) to minimize variability .
Q. What considerations are critical when designing stability-indicating assays for this compound?
- Experimental Design :
- Subject the compound to stress conditions (e.g., 40°C/75% RH for thermal stability, UV light for photodegradation).
- Quantify degradation products using validated HPLC methods with mass balance calculations (total impurities ≤2.0%).
- Correlate degradation kinetics with Arrhenius modeling to predict shelf-life under standard storage .
Safety and Handling
Q. What safety protocols are essential when handling this compound in the laboratory?
- Precautions :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Implement engineering controls (e.g., local exhaust ventilation) if airborne concentrations exceed OSHA limits.
- Decontaminate spills with inert absorbents and dispose of waste via licensed hazardous material facilities .
Gaps in Current Knowledge
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Proposed Studies :
- Conduct acute toxicity assays (e.g., Daphnia magna or algae growth inhibition tests) to estimate EC50 values.
- Evaluate biodegradability using OECD 301 guidelines (e.g., closed bottle test) to assess environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
